Manganic acid

Water treatment Micropollutant abatement Advanced oxidation

Manganic acid refers to two scientifically and commercially distinct entities: (i) the hypothetical Mn(VI) oxoacid H₂MnO₄, which is too unstable to isolate in free form and is exclusively handled as its conjugate-base manganate(VI) salts (e.g., K₂MnO₄, BaMnO₄) in strongly alkaline media ; and (ii) the Rancieite-type manganic acid, a 2D layered phyllomanganate (HₓMnO₂·nH₂O) produced by acidic reduction of permanganate, which serves as a lithium-ion battery cathode precursor and ion-exchange material. The Mn(VI) oxidation state (+6) in both forms occupies a mechanistically critical intermediate position between Mn(VII) (permanganate, MnO₄⁻), Mn(V) (hypomanganate, MnO₄³⁻), and Mn(IV) (MnO₂), endowing manganic acid-derived species with a distinct reactivity and stability profile that fundamentally precludes generic substitution by any single in-class analog.

Molecular Formula H2MnO4
Molecular Weight 120.952 g/mol
Cat. No. B1237862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganic acid
Molecular FormulaH2MnO4
Molecular Weight120.952 g/mol
Structural Identifiers
SMILESO[Mn](=O)(=O)O
InChIInChI=1S/Mn.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2
InChIKeyCVMIVKAWUQZOBP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganic Acid (H₂MnO₄ & Rancieite-Type): Compound Identity, Class Positioning, and Procurement-Relevant Characteristics


Manganic acid refers to two scientifically and commercially distinct entities: (i) the hypothetical Mn(VI) oxoacid H₂MnO₄, which is too unstable to isolate in free form and is exclusively handled as its conjugate-base manganate(VI) salts (e.g., K₂MnO₄, BaMnO₄) in strongly alkaline media [1]; and (ii) the Rancieite-type manganic acid, a 2D layered phyllomanganate (HₓMnO₂·nH₂O) produced by acidic reduction of permanganate, which serves as a lithium-ion battery cathode precursor and ion-exchange material [2]. The Mn(VI) oxidation state (+6) in both forms occupies a mechanistically critical intermediate position between Mn(VII) (permanganate, MnO₄⁻), Mn(V) (hypomanganate, MnO₄³⁻), and Mn(IV) (MnO₂), endowing manganic acid-derived species with a distinct reactivity and stability profile that fundamentally precludes generic substitution by any single in-class analog [3].

Why Manganic Acid-Based Materials Cannot Be Replaced by Permanganate, MnO₂, or Spinel LiMn₂O₄ — The Quantitative Substitution Barrier


The Mn(VI) oxidation state in manganic acid species is thermodynamically poised between two competing reaction pathways — disproportionation to Mn(VII) + Mn(IV) at low pH, and stabilization as a discrete oxidant or intercalation host at high pH — a bifurcation that has no parallel in permanganate (stable across all pH), MnO₂ (insoluble, Mn(IV) only), or spinel LiMn₂O₄ (fixed 3D framework, Mn(III/IV) mixed valence) [1]. In the Rancieite-type structural context, the 2D layered morphology with tunable interlayer cations (H⁺, Li⁺, Na⁺) and variable water content produces an electrochemical Li-intercalation capacity (~220 mAh/g) that substantially exceeds that of the 3D spinel LiMn₂O₄ cathode (practical 120–130 mAh/g), while the interlayer distance, ion-exchange capacity, and thermal dehydration behavior are structurally distinct from the closely related Birnessite-type phyllomanganate [2][3]. These multi-dimensional divergences — redox, structural, and operational pH window — mean that substituting a manganic acid-derived material with a cheaper or more familiar manganese compound will alter not merely the kinetics but the dominant reaction mechanism itself.

Manganic Acid vs. Closest Analogs: Quantitative Head-to-Head Evidence for Scientific Selection


Manganate (MnO₄²⁻) Delivers Faster Micropollutant Oxidation Rates Than Permanganate Under Acidic and Neutral Conditions

In a direct head-to-head comparison at pH 5.0, manganate (MnO₄²⁻, the conjugate base of manganic acid) removed bisphenol A (BPA), phenol, aniline, and ciprofloxacin (CIP) at rates substantially faster than permanganate (MnO₄⁻). The mechanistic basis is the rapid disproportionation of MnO₄²⁻ to colloidal MnO₂ in situ, which possesses higher reactivity toward electron-rich pollutants than pre-formed MnO₂ or MnO₄⁻ alone [1]. The oxidation efficiency of the manganate system is highly pH-dependent, with the contribution of in-situ formed colloidal MnO₂ decreasing dramatically as pH increases, making manganate a conditionally superior choice specifically under acidic-to-neutral water treatment scenarios [1].

Water treatment Micropollutant abatement Advanced oxidation

Rancieite-Type Manganic Acid Delivers ~220 mAh/g Initial Li-Intercalation Capacity, Substantially Exceeding Spinel LiMn₂O₄

Dehydrated Rancieite-type manganic acid (heated at T > 200 °C) exhibits an initial electrochemical lithium intercalation capacity of approximately 220 mAh/g with an average discharge voltage of 2.85 V vs. Li, and demonstrates good capacity retention over the first ten discharge-charge cycles [1][2]. In contrast, the widely commercialized spinel LiMn₂O₄ cathode has a theoretical capacity of 148 mAh/g and a practical delivered capacity typically in the range of 120–130 mAh/g [3]. The ~70–83% higher initial capacity of the Rancieite-type material is attributed to its open 2D layered structure, which permits greater lithium accommodation per formula unit than the 3D spinel framework. However, rapid capacity fading upon extended cycling, linked to material dissolution from high surface area, has been documented and was subsequently mitigated by a modified synthetic route that reduces surface area to <10 m²/g [2].

Lithium-ion battery Cathode material Phyllomanganate

Manganic Acid Conjugate Base (HMnO₄⁻) Has a pKa of 7.4 — Fundamentally Distinct Acid-Base Chemistry from Permanganic Acid (pKa −2.5 to −4.6)

The second acid dissociation constant of manganic acid, corresponding to the equilibrium HMnO₄⁻ ⇌ MnO₄²⁻ + H⁺, has been experimentally determined as pKa = 7.4 ± 0.1 using pulse radiolysis techniques [1]. This places the HMnO₄⁻/MnO₄²⁻ conjugate pair near physiological pH, meaning that the speciation and thus the redox behavior of manganate(VI) systems is exquisitely sensitive to pH in the environmentally and biologically relevant range. In stark contrast, permanganic acid (HMnO₄) is a strong acid with pKa estimated between −4.6 and −2.3, existing almost entirely as the deprotonated MnO₄⁻ anion across all practical pH ranges [2]. This 10–12 order-of-magnitude difference in acidity means that manganic acid-derived species undergo protonation-state switching under conditions where permanganate speciation remains invariant, directly affecting oxidant reactivity, disproportionation kinetics, and coordination behavior.

Acid dissociation Speciation pH-dependent reactivity

Rancieite-Type Manganic Acid Is Structurally Differentiated from Birnessite-Type Phyllomanganate Across Six Independent Characterization Parameters

The Rancieite-type manganic acid was explicitly compared with the Birnessite-type phyllomanganate and shown to be distinguishable by at least six independent physicochemical features: interlayer distance, ion-exchange capacity, thermal dehydration/rehydration behavior, interlayer cation content, manganese average oxidation state, magnetic behavior, and IR spectrum [1]. The Rancieite structure exhibits a characteristic (001) d-spacing of approximately 7.4 Å, attributed to its specific Ca/Mn(II)-dominated interlayer configuration with octahedral vacancies in the MnO₂ sheets [2]. These structural distinctions directly impact the material's ion-exchange selectivity (e.g., K⁺/H⁺ exchange completeness during synthesis), lithium intercalation thermodynamics, and thermal stability profile — parameters that are critical for reproducible battery electrode fabrication [1].

Phyllomanganate Structural differentiation Ion exchange

Manganate Mn–O Bond Length (165.9 pm) Is Intermediate Between Permanganate and MnO₂, Correlating with Distinct Oxidant Selectivity in Organic Synthesis

The Mn–O bond length in the manganate(VI) ion is 165.9 pm, which is approximately 3 pm longer than in permanganate (MnO₄⁻, ~162.9 pm) and approximately 23 pm shorter than in MnO₂ (~189 pm) [1][2]. This intermediate bond length reflects an intermediate Mn–O bond order and correlates with the observed selectivity profile: manganate salts (particularly BaMnO₄) oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids under controlled conditions, whereas permanganate is a stronger, less discriminate oxidant that readily carries oxidation through to the carboxylic acid stage . Barium manganate has been reported to be more reproducible than activated MnO₂ as an oxidant, easier to prepare, and reacts with substrate:oxidant ratios closer to stoichiometric theory .

Organic synthesis Selective oxidation Bond length-activity correlation

Verified Application Scenarios for Manganic Acid and Its Derivatives Based on Quantitative Differentiation Evidence


Acidic-to-Neutral Micropollutant Abatement in Water Treatment Using Manganate-Based Oxidation

Based on the direct head-to-head evidence that manganate (MnO₄²⁻) degrades BPA, phenol, aniline, and ciprofloxacin faster than permanganate at pH 5.0 via in-situ colloidal MnO₂ generation [1], manganate salts are a technically justified alternative to permanganate for water treatment facilities operating under acidic-to-neutral conditions. The pH specificity is critical: treatment efficiency decreases at elevated pH, so process designers must verify influent pH compatibility. Manganate is an intermediate in industrial permanganate production and may offer a cost-competitive, in-situ-generated oxidant option where permanganate manufacturing infrastructure already exists [1].

High-Capacity Lithium-Ion Battery Cathode R&D Using Rancieite-Type Manganic Acid

The Rancieite-type manganic acid, with an initial Li-intercalation capacity of ~220 mAh/g at 2.85 V vs. Li — approximately 70–83% higher than practical spinel LiMn₂O₄ — is a compelling platform for next-generation cathode material research [2][3]. The material's 2D layered structure, structurally distinct from Birnessite-type phyllomanganates across six characterization parameters [4], offers tunable interlayer chemistry (H⁺/Li⁺/Na⁺ exchange) for optimizing cycling behavior. The known capacity fading issue has been addressed by a modified synthetic route that reduces surface area below 10 m²/g, providing a validated path to improved cycling stability [3]. XRD verification against the ~7.4 Å (001) d-spacing is recommended for quality control [5].

Selective Oxidation of Primary Alcohols to Aldehydes in Organic Synthesis Using Barium Manganate (BaMnO₄)

Barium manganate, the barium salt of manganic acid, occupies a selectivity window between permanganate (over-oxidizes to carboxylic acids) and MnO₂ (variable reactivity, reproducibility issues). Evidence demonstrates that BaMnO₄ oxidizes primary alcohols to aldehydes and secondary alcohols to ketones with substrate:oxidant ratios close to stoichiometric theory, and is more reproducible than MnO₂ . The intermediate Mn–O bond length (165.9 pm, between permanganate's ~162.9 pm and MnO₂'s ~189 pm) mechanistically correlates with this intermediate oxidizing power [6]. This makes BaMnO₄ the preferred procurement choice for aldehyde synthesis where over-oxidation must be avoided.

pH-Controlled Speciation Studies and Analytical Chemistry Leveraging the pKa 7.4 of HMnO₄⁻

The experimentally determined pKa of 7.4 ± 0.1 for the HMnO₄⁻/MnO₄²⁻ equilibrium — determined by pulse radiolysis — means that the manganate(VI) system undergoes a protonation-state switch precisely in the physiologically and environmentally critical pH 6–8 range [7]. In contrast, permanganate (pKa −2.5 to −4.6) remains fully deprotonated across all practical conditions [8]. This 10–12 order-of-magnitude pKa difference enables manganate to serve as a pH-responsive redox probe or a conditionally activated oxidant in analytical and environmental chemistry applications where permanganate's invariant speciation is a limitation.

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